Fmoc-ala(beta-cyclobutyl)-oh
Description
Significance of Sterically Constrained Amino Acid Residues in Peptidic Scaffolds
Sterically constrained amino acid residues are non-natural amino acids that restrict the conformational flexibility of a peptide backbone. researchgate.netmdpi.com This conformational constraint can pre-organize the peptide into a bioactive conformation, which can lead to increased binding affinity and specificity for its target. rsc.org The rigid structure imparted by these residues can also enhance resistance to proteolytic degradation, a major challenge for peptide-based therapeutics. rsc.orgnih.gov The introduction of such constraints is a key strategy in the design of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved drug-like properties. nih.gov By reducing the entropic penalty upon binding, constrained peptides can exhibit enhanced potency. rsc.org The design of these constrained amino acids can involve various modifications, including substitution at the α- or β-carbon, cyclization of the side chain, or the introduction of bulky groups. mdpi.comnih.gov
Role of Fmoc Protection in Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide production, allowing for the efficient and stepwise assembly of amino acids into a peptide chain on a solid support. lgcstandards.comspringernature.com The 9-fluorenylmethoxycarbonyl (Fmoc) group plays a pivotal role in this process as a temporary protecting group for the α-amino group of the incoming amino acid. lgcstandards.comnih.gov The Fmoc group is stable under the coupling conditions but can be readily cleaved with a mild base, typically piperidine (B6355638), allowing for the sequential addition of the next Fmoc-protected amino acid. lgcstandards.comspringernature.com This orthogonality, where the Nα-Fmoc group is base-labile while the side-chain protecting groups are acid-labile, is a key advantage of Fmoc-based SPPS. nih.gov This strategy avoids the use of harsh acids for Nα-deprotection, making it compatible with a wide range of sensitive and modified amino acids. nih.govnih.gov The progress of the deprotection step can be conveniently monitored by UV spectroscopy due to the strong absorbance of the released fluorenyl group. nih.gov
Overview of β-Substituted Alanine (B10760859) Derivatives in Research
β-Substituted alanine derivatives are a class of non-canonical amino acids that have garnered significant interest in medicinal chemistry. ontosight.aiontosight.ai These compounds, where a substituent is introduced at the β-carbon of alanine, can influence the conformational preferences of the peptide backbone. nih.gov The incorporation of β-amino acids into peptides can lead to the formation of unique secondary structures and has been shown to enhance metabolic stability. hilarispublisher.comresearchgate.net Research has demonstrated that peptides containing β-amino acids can exhibit interesting pharmacological activities, including antimicrobial and anticancer properties. ontosight.aihilarispublisher.com The synthesis of various β-substituted alanines allows for the exploration of a wide range of chemical space, providing tools for the development of novel therapeutic agents and for studying peptide-protein interactions. ontosight.aiktu.edu
Fmoc-ala(beta-cyclobutyl)-oh: A Closer Look
This compound, also known as (2S)-3-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is a specific non-canonical amino acid derivative that combines the benefits of Fmoc protection with the conformational constraints of a cyclobutyl group. scbt.com
Chemical Properties
The key chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C22H23NO4 | scbt.comsigmaaldrich.com |
| Molecular Weight | 365.42 g/mol | scbt.comsigmaaldrich.com |
| CAS Number | 478183-62-9 | scbt.com |
| Appearance | Solid | sigmaaldrich.com |
| Functional Group | Fmoc | sigmaaldrich.com |
Detailed Research Findings
The incorporation of this compound into peptide sequences is driven by the desire to introduce conformational rigidity. The cyclobutyl moiety restricts the rotation around the Cα-Cβ and Cβ-Cγ bonds, influencing the local and global conformation of the peptide. This can be particularly useful in mimicking specific secondary structures, such as turns or helices, which are often crucial for biological activity. rsc.org
In a recent study focused on the design of cyclic peptide inhibitors for the MDM2 oncoprotein, β-cyclobutyl-alanine was incorporated as an analog of leucine (B10760876). nih.gov This substitution was explored to potentially improve the binding affinity of the peptide to its target. nih.gov Another research effort investigating small molecule mimetics of peptides found that substituting a key residue with cyclobutylalanine in a peptide resulted in only a tenfold decrease in activity, which was a significant finding as it demonstrated that the cyclobutyl group could occupy a similar binding pocket as a larger, more flexible side chain. nih.gov
Furthermore, Fmoc-β-cyclobutyl-L-alanine has been utilized in the synthesis of peptide libraries for screening against protein-protein interactions, highlighting its utility as a tool for drug discovery. rsc.org While specific quantitative data on the enhancement of proteolytic stability by this particular amino acid is not extensively published, the general principle of using sterically hindered residues to block protease access suggests a likely improvement in peptide half-life. rsc.orgnih.gov
The table below summarizes some of the key research applications of this compound.
| Research Area | Application of this compound | Key Finding/Rationale | Source |
| Oncology Drug Discovery | Incorporated into a cyclic peptide targeting the MDM2-p53 interaction. | Used as a leucine analog to potentially enhance binding affinity. | nih.gov |
| Peptidomimetic Design | Substituted for a key residue in a peptide targeting a protein-protein interaction. | The cyclobutyl group occupied a similar binding pocket to a larger side chain with only a modest loss in activity. | nih.gov |
| Peptide Library Synthesis | Included as a building block in a library of synthetic peptides. | To explore a wider chemical space for identifying high-affinity binders to protein targets. | rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)20(12-14-6-5-7-14)23-22(26)27-13-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19-20H,5-7,12-13H2,(H,23,26)(H,24,25)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJRBUNCWCPLNH-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701147438 | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701147438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478183-62-9 | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478183-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701147438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-ala(beta-cyclobutyl)-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Fmoc Ala β Cyclobutyl Oh
Stereoselective Synthesis of β-Cyclobutylalanine Precursors
The critical challenge in synthesizing the precursor lies in controlling the stereochemistry at the β-carbon. The cyclobutyl moiety introduces unique steric and conformational properties, making the development of stereoselective methods essential for producing enantiomerically pure β-amino acids. chemimpex.com These chiral building blocks are fundamental for creating peptides with enhanced stability and specific biological activities. chemimpex.comnih.gov
Catalytic asymmetric conjugate addition reactions are a primary method for accessing chiral β-amino acid derivatives from readily available α,β-unsaturated carbonyl compounds. nih.gov For a β-cyclobutylalanine precursor, this would typically involve the conjugate addition of a nitrogen-based nucleophile to a cyclobutyl-containing α,β-unsaturated ester. Various catalytic systems can be employed to achieve high enantioselectivity.
Key Asymmetric Strategies:
Copper-Catalyzed Hydroamination: A copper-catalyzed enantioselective hydroamination of an α,β-unsaturated carbonyl compound can produce β-amino acid derivatives. nih.gov The regioselectivity of the hydrocupration can be controlled by a chiral ligand, directing the addition to the β-position, which then reacts with an electrophilic aminating reagent. nih.gov
Aza-Michael Addition: Organocatalysts, particularly β-amino acids, have been shown to be effective in asymmetric aza-Michael additions. mdpi.com The structure of the catalyst, including the steric bulk of substituents, can significantly influence the enantiomeric excess of the resulting product. mdpi.com
A chiral auxiliary is a stereogenic group temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is widely used to produce specific stereoisomers. wikipedia.org Once the desired stereocenter is set, the auxiliary can be removed and often recovered. wikipedia.org
Commonly Used Chiral Auxiliaries in Amino Acid Synthesis:
| Chiral Auxiliary | Typical Application | Diastereoselectivity |
| Evans Oxazolidinones | Asymmetric alkylations and aldol (B89426) reactions. researchgate.net | High, directs reaction to the alpha position of the substrate's carbonyl. |
| Camphorsultam (Oppolzer's Sultam) | Asymmetric Michael additions and aldol reactions. wikipedia.org | Often provides superior single asymmetric induction compared to oxazolidinones. wikipedia.org |
| Pseudoephedrine | Asymmetric alkylation to produce optically active carboxylic acids or amino acids. | Highly efficient for creating chiral centers. |
In the synthesis of β-cyclobutylalanine, an achiral substrate like 3-cyclobutylpropenoic acid could be coupled to a chiral auxiliary. The resulting chiral amide would then undergo a diastereoselective conjugate addition of an amine. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched β-cyclobutylalanine precursor. nih.gov
Biocatalysis offers a green and highly selective alternative for producing chiral compounds. nih.gov Enzymes operate under mild conditions and can exhibit exceptional regio- and stereoselectivity. nih.gov
Potential Enzymatic Routes:
Kinetic Resolution: A racemic mixture of a β-cyclobutylalanine derivative can be resolved using enzymes like lipases. For instance, an immobilized lipase (B570770) could selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. rsc.org
Transaminase Activity: Transaminases can catalyze the conversion of a keto acid to an amino acid. A hypothetical pathway could involve a β-keto acid with a cyclobutyl group, which is then asymmetrically aminated by a specific transaminase to yield the desired β-cyclobutylalanine.
Whole-Cell Synthesis: Microorganisms can be engineered to produce specific amino acids. While natural pathways to β-alanine exist, such as from L-aspartate via L-aspartate decarboxylase (PanD) or through polyamine degradation, a whole-cell catalyst could potentially be developed to synthesize the specific cyclobutyl analogue. nih.govfrontiersin.org
Functional Group Protection Strategies for β-Cyclobutylalanine
During a multi-step synthesis, it is crucial to use protecting groups to temporarily mask reactive functional groups, preventing them from participating in unwanted side reactions. organic-chemistry.org An effective protection strategy, often referred to as an orthogonal strategy, allows for the selective removal of one protecting group in the presence of others. organic-chemistry.orguchicago.edu
For the synthesis of Fmoc-Ala(β-cyclobutyl)-OH, both the amino and carboxylic acid functional groups of the β-cyclobutylalanine precursor must be considered.
Common Protecting Groups in Amino Acid Synthesis:
| Functional Group | Protecting Group | Abbreviation | Removal Conditions |
| Amine | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) organic-chemistry.org |
| Amine | Carbobenzyloxy | Cbz | Hydrogenolysis libretexts.org |
| Carboxylic Acid | Methyl or Ethyl Ester | -OMe, -OEt | Saponification (base hydrolysis) |
| Carboxylic Acid | Benzyl Ester | -OBn | Hydrogenolysis |
| Carboxylic Acid | t-Butyl Ester | -OtBu | Acidic conditions (e.g., TFA) |
The choice of protecting groups for the β-cyclobutylalanine intermediate must be compatible with the conditions of the final Fmoc derivatization step, which is typically performed under basic conditions. wikipedia.org For example, a Boc-protected amine and a methyl ester-protected carboxylic acid could be used. The methyl ester could be hydrolyzed first, followed by the introduction of the Fmoc group onto the free amine after the removal of the Boc group.
Fmoc Derivatization Techniques for β-Cyclobutylalanine
The final step in the synthesis is the attachment of the 9-fluorenylmethoxycarbonyl (Fmoc) group to the amino function of β-cyclobutylalanine. The Fmoc group is a base-labile protecting group, making it ideal for solid-phase peptide synthesis (SPPS). wikipedia.org Its removal with a weak base like piperidine (B6355638) does not affect the acid-labile linkers commonly used in SPPS. wikipedia.org
The most direct method for Fmoc protection is the reaction of the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl). This reaction is a type of Schotten-Baumann reaction, which is typically carried out in a two-phase system or in a suitable organic solvent with a base.
Typical Reaction Protocol:
The β-cyclobutylalanine (with its carboxylic acid group potentially protected as an ester) is dissolved in an aqueous solution containing a base, such as sodium carbonate or sodium bicarbonate. guidechem.com
The solution is cooled in an ice bath. guidechem.com
A solution of Fmoc-Cl in an organic solvent, such as diethyl ether or dioxane, is added dropwise to the stirring amino acid solution. guidechem.com
The reaction is stirred for several hours at room temperature. guidechem.com
After the reaction is complete, an aqueous workup is performed. The aqueous layer is acidified to precipitate the Fmoc-protected amino acid, which can then be extracted with an organic solvent like ethyl acetate. guidechem.com
The final product, Fmoc-Ala(β-cyclobutyl)-OH, is isolated through crystallization or chromatography. guidechem.com
Studies have shown that using Fmoc-Cl as a coupling agent can lead to high yields (70-95%) and can proceed without racemization. researchgate.net An alternative to Fmoc-Cl is the use of bis-(trichloromethyl)carbonate (BTC) for the in-situ generation of Fmoc-amino acid chlorides, which is particularly useful for difficult couplings. nih.govsigmaaldrich.com
Alternative Fmoc Introduction Methods
The introduction of the Fmoc group to the primary amine of β-cyclobutyl-alanine is a critical step that can be achieved through various reagents and conditions. While standard methods are widely used, alternative approaches have been developed to mitigate side reactions and improve yields. The choice of method often depends on the specific characteristics of the amino acid and the desired purity of the final product.
The most common reagents for Fmoc protection are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is typically carried out under weakly basic conditions, such as in a sodium bicarbonate or sodium carbonate solution, to deprotonate the amino group, thereby increasing its nucleophilicity.
However, both standard reagents present challenges. The use of the highly reactive Fmoc-Cl can lead to the formation of dipeptide and even tripeptide impurities, where the newly formed Fmoc-amino acid reacts with another amino acid molecule. nih.gov Conversely, while Fmoc-OSu offers more controlled reaction conditions, it has been shown to generate β-alanine-related impurities through a Lossen-type rearrangement of the succinimide (B58015) moiety, which can be difficult to remove. sigmaaldrich.com
To address these limitations, alternative methods have been explored:
Silylation-based Protection: One strategy to prevent oligomerization during Fmoc protection involves the intermediate silylation of the amino acid's carboxylic acid group with reagents like chlorotrimethylsilane. This transient protection of the carboxyl group prevents it from reacting with an activated Fmoc-amino acid intermediate, thus minimizing dipeptide formation. nih.gov
Oxime-based Reagents: Reagents such as Fmoc-Amox, an oxime-based derivative, have been developed as cleaner alternatives to Fmoc-OSu. These reagents introduce the Fmoc group efficiently without the side reactions associated with the succinimide leaving group, thus avoiding the formation of β-alanyl impurities. nih.gov
Benzotriazole Reagents: Stable Fmoc-benzotriazoles can react cleanly with amino acids in the presence of a non-nucleophilic base like triethylamine. This method effectively affords Fmoc-protected amino acids free of dipeptide and tripeptide impurities.
The selection of an appropriate method is crucial for ensuring the high purity of the Fmoc-Ala(β-cyclobutyl)-OH building block, which directly impacts the quality and purity of the final synthetic peptide. sigmaaldrich.com
| Reagent | Common Side Products | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Fmoc-Cl (9-fluorenylmethyl chloroformate) | Fmoc-dipeptides, Fmoc-tripeptides | High reactivity | Formation of oligomeric impurities |
| Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) | Fmoc-β-Ala-OH, Fmoc-β-Ala-AA-OH | Controlled reaction, easy to handle | Can lead to β-alanine insertion impurities |
| Fmoc-Benzotriazole Derivatives | Minimal | Clean reaction, avoids dipeptide formation | May require specific activation conditions |
| Fmoc-Oxime Derivatives (e.g., Fmoc-Amox) | Minimal | Avoids both dipeptide and β-alanine impurities | Less commonly used than standard reagents |
Purification and Characterization Methodologies for Synthetic Intermediates and Final Compound
Rigorous purification and characterization are essential to ensure the identity and purity of the synthetic intermediates, such as β-cyclobutyl-alanine, and the final product, Fmoc-Ala(β-cyclobutyl)-OH. The presence of impurities can lead to the formation of truncated or modified peptides during synthesis. ajpamc.com
Purification Methodologies:
Recrystallization: This is a primary technique for purifying the solid Fmoc-Ala(β-cyclobutyl)-OH. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., toluene, isopropyl alcohol, or ethyl acetate/hexane) and allowed to cool slowly. ajpamc.com The desired compound crystallizes out, leaving impurities behind in the mother liquor. This method is effective for removing minor impurities and achieving high purity.
Acid-Base Extraction: During the workup of the Fmoc-protection reaction, extraction is used to separate the product from water-soluble byproducts and unreacted reagents. The reaction mixture is typically acidified to protonate the carboxylic acid of the Fmoc-amino acid, allowing it to be extracted into an organic solvent like ethyl acetate.
Column Chromatography: For intermediates that are difficult to crystallize or for removing closely related impurities, silica (B1680970) gel column chromatography is a standard purification method. A suitable solvent system is chosen to allow for the separation of the desired compound from byproducts based on differences in polarity.
Characterization Methodologies:
A combination of analytical techniques is employed to confirm the structure and assess the purity of the final compound.
High-Performance Liquid Chromatography (HPLC): HPLC is the foremost technique for determining the purity of Fmoc-amino acids. sigmaaldrich.com Using a reversed-phase column, the percentage purity can be accurately quantified. It is also used to check for the presence of common impurities, such as free amino acid or dipeptides.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the target compound. Techniques like Electrospray Ionization (ESI) provide a precise mass-to-charge ratio, which should match the calculated molecular weight of Fmoc-Ala(β-cyclobutyl)-OH (365.42 g/mol ). iris-biotech.de
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for unambiguous structure elucidation. ¹H NMR provides information on the number and environment of protons, confirming the presence of the fluorenyl, cyclobutyl, and amino acid moieties. ¹³C NMR provides information on the carbon skeleton of the molecule.
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the characteristic functional groups present in the molecule. Key vibrational bands for Fmoc-Ala(β-cyclobutyl)-OH include those for the carbamate (B1207046) and carboxylic acid C=O stretches (typically around 1700 cm⁻¹) and the N-H bond of the carbamate. nih.gov
| Technique | Information Provided | Relevance |
|---|---|---|
| HPLC | Purity assessment and impurity profiling | Confirms the percentage of pure compound and detects synthesis-related impurities. |
| Mass Spectrometry (MS) | Molecular weight confirmation | Verifies the identity of the compound by matching its experimental mass to the theoretical mass. |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation | Confirms the covalent structure, including the connectivity of the Fmoc, alanine (B10760859), and cyclobutyl parts. |
| FTIR Spectroscopy | Functional group identification | Confirms the presence of key functional groups like carbamate, carboxylic acid, and N-H bonds. |
Incorporation of Fmoc Ala β Cyclobutyl Oh into Peptidic Systems
Solution-Phase Peptide Synthesis Approaches
While less common today, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for large-scale synthesis or for peptides that are difficult to prepare on a solid support. libretexts.orgspringernature.com The synthesis of peptides containing β-alanine has been successfully achieved using classical solution methods. nih.govnih.gov
In a typical solution-phase approach, the Nα-amino group of one amino acid (or peptide fragment) and the Cα-carboxyl group of another are protected. The unprotected carboxyl and amino groups are then coupled using a reagent like N,N'-dicyclohexylcarbodiimide (DCC) to form a dipeptide. nih.govnih.gov The protecting groups are then selectively removed to allow for further elongation of the peptide chain. This strategy often involves a fragment condensation approach, where smaller peptide fragments are synthesized and then joined together.
For incorporating Fmoc-Ala(β-cyclobutyl)-OH, a fragment containing this residue could be synthesized and then coupled to other peptide fragments in solution. This method requires purification of the intermediate products after each step, making it more labor-intensive than SPPS. ekb.eg
Chemo-Enzymatic Ligation Techniques Utilizing β-Cyclobutylalanine
Chemo-enzymatic peptide synthesis (CEPS) combines the flexibility of chemical peptide synthesis with the high selectivity and mild reaction conditions of enzymatic ligation. bachem.com Enzymes known as peptide ligases can catalyze the formation of a peptide bond between two unprotected peptide fragments. A notable example is the enzyme platform Peptiligase, which recognizes multiple amino acid sequences and can ligate peptide fragments, including those containing non-canonical amino acids. youtube.com
The general mechanism involves the ligation of a C-terminal ester fragment with an N-terminal amine fragment. youtube.com While the substrate scope of many peptide ligases is broad, their tolerance for highly modified or sterically bulky residues at or near the ligation site must be empirically determined. There are currently no specific studies demonstrating the use of β-cyclobutylalanine as a substrate for common peptide ligases. However, the known tolerance of these enzymes for other non-canonical residues suggests that its incorporation via CEPS is a plausible and promising area for future research. nih.gov
Impact of β-Cyclobutylalanine on Peptide Elongation and Deprotection
The introduction of a sterically demanding residue like β-cyclobutylalanine can have downstream effects on subsequent synthesis steps.
Fmoc Deprotection: The removal of the Fmoc group from the β-cyclobutylalanine residue itself might be slower than for unhindered amino acids. The bulky cyclobutyl group could sterically shield the N-terminal Fmoc group, hindering the approach of the piperidine (B6355638) base. To ensure complete deprotection, extended reaction times or the use of a stronger base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in the deprotection solution may be necessary. nih.gov
Peptide Elongation: After the successful coupling of Fmoc-Ala(β-cyclobutyl)-OH and the subsequent removal of its Fmoc group, the newly liberated N-terminal amine is now adjacent to the bulky side chain. This can present a sterically hindered environment for the coupling of the next amino acid in the sequence. Therefore, the coupling onto a β-cyclobutylalanine residue may also require the optimized, more forceful conditions described in section 3.1.2.
Theoretical and Computational Investigations of Fmoc Ala β Cyclobutyl Oh and Its Peptidic Derivatives
Quantum Chemical Calculations of Conformation
Quantum chemical calculations provide fundamental insights into the intrinsic conformational preferences of a molecule by solving approximations of the Schrödinger equation. For Fmoc-Ala(β-cyclobutyl)-OH, these calculations help elucidate the low-energy conformations governed by its unique torsional angles and the inherent strain of the cyclobutyl ring.
The backbone conformation of a peptide is defined by a set of torsional (dihedral) angles. While α-amino acids are described by the phi (φ) and psi (ψ) angles, the presence of an additional carbon in the backbone of β-amino acids introduces a third crucial angle, theta (θ). researchgate.net These angles dictate the local geometry and, consequently, the secondary structure of the peptide.
The bulky and rigid cyclobutyl side chain in β-cyclobutylalanine sterically restricts the available conformational space. This limitation can be predicted to favor specific regions of the Ramachandran plot. For β-peptides, the additional torsional angle allows for the formation of unique, stable secondary structures not accessible to α-peptides, such as various helices (e.g., 10-helix, 12-helix, 14-helix) and well-defined turns. researchgate.net Torsional angle clustering from molecular dynamics trajectories is a common method to analyze and compare these conformations. nih.gov
| Secondary Structure | Typical Torsional Angles (φ, ψ, θ) | Description |
|---|---|---|
| 14-Helix | Approximately (-90°, 140°, -100°) | A stable, right-handed helix formed by β-peptides with a repeating hydrogen-bonding pattern between the C=O of residue 'i' and the N-H of residue 'i+3'. |
| 12-Helix | Approximately (-60°, 120°, 60°) | A more tightly wound helix compared to the 14-helix, often observed in peptides containing cyclic β-amino acids. |
| β-Turn (Pseudo β-turn) | Varies by turn type | β-amino acids can occupy positions within turns, helping to induce chain reversal. For example, a β-amino acid can preferentially occupy the i+1 position of a pseudo β-turn. nih.gov |
| Extended Strand | Approximately (-150°, 150°, 180°) | A linear, extended conformation analogous to β-strands in α-peptides, allowing for the formation of sheet-like structures. |
The strain energy of an unsubstituted cyclobutane (B1203170) ring is approximately 26.3 kcal/mol. nih.gov This high energy is due to its internal bond angles being compressed to around 90° instead of the ideal sp³ tetrahedral angle of 109.5°. chemistrysteps.com To alleviate some of the torsional strain from eclipsing hydrogens, the cyclobutane ring adopts a puckered, non-planar conformation. researchgate.net This puckering introduces a conformational preference that is transmitted to the amino acid backbone, influencing the preferred torsional angles. The presence of this strained moiety can be leveraged in drug design to direct the conformation of a peptide into a specific, biologically active geometry. nih.gov
| Cycloalkane | Ring Strain Energy (kcal/mol) | Ideal Internal Angle | Actual Internal Angle (approx.) |
|---|---|---|---|
| Cyclopropane | 27.5 - 28.1 | 60° | 60° |
| Cyclobutane | 26.3 | 90° | ~88° (puckered) |
| Cyclopentane | 6.2 - 7.1 | 108° | ~105° (envelope) |
| Cyclohexane | 0 | 120° | 109.5° (chair) |
Molecular Dynamics Simulations of Peptides Containing β-Cyclobutylalanine
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. nih.govpitt.edu By simulating the motions of atoms and molecules over time, MD can reveal the dynamic conformational preferences of peptides containing β-cyclobutylalanine in various environments, such as in solution or within a protein binding pocket.
The incorporation of β-amino acids into peptides can lead to the formation of novel helical structures. researchgate.net MD simulations on poly-alanine peptides, a common model for studying helical propensity, show that conformational structures are highly sensitive to chain length and environment. researchgate.net When a β-cyclobutylalanine residue is introduced, its rigid side chain is expected to significantly influence helical stability.
Simulations can assess whether the cyclobutyl group favors or disfavors standard α-helical structures versus β-peptide helices (e.g., 14-helices). The constrained side-chain rotamers of β-cyclobutylalanine reduce the entropic penalty of folding into a well-defined conformation, which can stabilize a particular helical fold. harvard.edu The bulk of the cyclobutyl group may also sterically clash with neighboring residues, potentially disrupting α-helices but promoting the more open structures of β-peptide helices.
| β-Peptide Helix Type | Residues per Turn | Hydrogen Bond Ring Size | Key Characteristics |
|---|---|---|---|
| 14-Helix | ~3 | 14 atoms | A common and stable motif for β3-peptides. |
| 12-Helix | ~2.5 | 12 atoms | A more compact helix, often seen with β2-peptides or constrained residues. |
| 10/12-Helix | Variable | 10 and 12 atoms | A mixed-structure helix that can be induced by specific sequences of β-amino acids. |
| 8-Helix | ~2 | 8 atoms | A very tight helical structure, less common than the 12- or 14-helix. |
β-Turns are secondary structure motifs where the polypeptide chain reverses its direction. nih.gov They are critical for protein folding and stability. nih.gov The defined conformational preferences of constrained amino acids make them excellent candidates for stabilizing β-turns. Studies have shown that β-amino acids can act as reliable inducers of secondary structures, including turns. nih.gov
MD simulations can be used to quantify the stability of β-turns containing β-cyclobutylalanine. By calculating the population of conformations that satisfy the geometric criteria for a specific turn type (e.g., Type I, Type II) over the course of a simulation, researchers can determine the residue's propensity to promote that turn. The rigid cyclobutyl side chain can pre-organize the peptide backbone into a turn-like conformation, reducing the entropic cost of its formation and enhancing its stability. rsc.org This makes β-cyclobutylalanine a valuable tool for designing structurally defined peptides and peptidomimetics. researchgate.net
| β-Turn Type | φ(i+1) | ψ(i+1) | φ(i+2) | ψ(i+2) |
|---|---|---|---|---|
| Type I | -60° | -30° | -90° | 0° |
| Type I' | +60° | +30° | +90° | 0° |
| Type II | -60° | +120° | +80° | 0° |
| Type II' | +60° | -120° | -80° | 0° |
In Silico Prediction of Peptide Secondary Structure Perturbations
In silico tools are used to predict the secondary structure of a peptide from its amino acid sequence. nih.gov However, a major limitation of many standard prediction methods is their inability to model unnatural amino acids. researchgate.net These tools are often trained on large databases of known protein structures, which consist almost exclusively of the 20 canonical amino acids.
Predicting the structural impact of β-cyclobutylalanine requires specialized approaches. Physics-based methods, which calculate the energy of different conformations, can be parameterized to include the properties of the unnatural residue. Newer deep learning-based models, such as variants of AlphaFold, are being developed to handle non-canonical residues by extending their frameworks to include the unique geometries and properties of these building blocks. nih.gov These advanced computational models can predict how the introduction of β-cyclobutylalanine might perturb or stabilize local secondary structures like helices and turns, guiding the rational design of novel peptides with desired conformational properties. mdpi.com
| Prediction Tool/Method | Underlying Principle | Applicability to Unnatural Amino Acids |
|---|---|---|
| Homology Modeling | Based on similarity to known structures. | Limited, as templates with the specific unnatural residue are rarely available. |
| Statistical/Propensity-Based (e.g., Chou-Fasman) | Uses statistical frequencies of amino acids in different secondary structures. | Not directly applicable, as no statistical data exists for most unnatural residues. |
| Physics-Based (e.g., Rosetta) | Energy minimization based on a force field. | Applicable, but requires accurate parameterization of the unnatural residue's properties (bond lengths, angles, charges, van der Waals radii). |
| Machine Learning/AI (e.g., HighFold2, SIDEpro) | Trained on PDB data, with some newer models being adapted for non-canonical residues. researchgate.netnih.gov | Emerging capability. Models must be specifically trained or modified to recognize and correctly model the geometry of unnatural amino acids. |
Computational Docking Studies of Peptides with β-Cyclobutylalanine at Binding Sites
The incorporation of non-natural amino acids, such as those with cyclic side chains like β-cyclobutylalanine, into peptides is a key strategy in medicinal chemistry to enhance proteolytic stability, conformational rigidity, and binding affinity. acs.orgrsc.org Computational docking studies are instrumental in predicting how these modifications influence the interaction of peptides with their biological targets. nih.gov Such studies provide valuable insights into the binding modes, affinities, and the specific role of the unique structural features of the amino acid side chains. nih.govmdpi.com
The presence of a β-cyclobutyl group in an alanine (B10760859) residue introduces significant conformational constraints on the peptide backbone. nih.govrsc.org This restriction of rotational freedom can pre-organize the peptide into a bioactive conformation, potentially reducing the entropic penalty upon binding to a receptor. rsc.org Molecular docking simulations aim to identify the most favorable binding pose of a ligand (the peptide) within the active site of a receptor (a protein). mdpi.com These simulations account for various interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, to calculate a binding score or energy, which is indicative of the binding affinity. mdpi.com
A significant challenge in the computational docking of peptides, especially those containing flexible or cyclic moieties, is the adequate sampling of their conformational space. nih.govacs.org To address this, various advanced docking protocols have been developed. These may involve generating an ensemble of peptide conformations prior to docking or employing flexible docking algorithms that allow for conformational changes in both the peptide and the receptor during the simulation. nih.govresearchgate.net For cyclic or constrained peptides, specialized tools and methodologies are often employed to handle their unique topologies. nih.govacs.org
The results of computational docking studies are often presented in data tables that summarize key parameters for different peptide analogues. Such tables allow for a comparative analysis of how modifications, like the introduction of β-cyclobutylalanine, affect binding.
Table 1: Hypothetical Docking Results of PQR Peptide Analogues Against Target Protein XYZ
| Peptide Analogue | Binding Energy (kcal/mol) | Key Interacting Residues in Target Protein | Hydrogen Bonds | Hydrophobic Interactions |
| PQR-Ala | -7.5 | Tyr34, Phe56, Leu89 | 2 | Ala side chain with Leu89 |
| PQR-β-Cyclobutyl-Ala | -9.2 | Tyr34, Phe56, Leu89, Val92 | 2 | Cyclobutyl ring with Phe56, Leu89, Val92 |
This table is a hypothetical representation to illustrate the type of data generated from computational docking studies. The values and interactions are not based on actual experimental data for Fmoc-Ala(β-cyclobutyl)-OH.
While in-silico methods are powerful predictive tools, it is crucial to validate the computational findings through experimental techniques such as X-ray crystallography or NMR spectroscopy, which can provide definitive structural information about the peptide-protein complex. nih.gov Nevertheless, computational docking studies on peptides incorporating β-cyclobutylalanine are an essential first step in the rational design of novel peptide-based therapeutics, enabling the pre-screening of numerous candidates and providing a molecular basis for understanding their structure-activity relationships. acs.org
Biological and Biochemical Research Applications of Peptides Containing β Cyclobutylalanine
Design and Synthesis of Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. The synthesis of peptidomimetics often involves the incorporation of modified amino acids like β-cyclobutylalanine to overcome the inherent limitations of natural peptides, which are prone to rapid degradation by proteases.
Conformational Restriction as a Strategy
A key strategy in peptidomimetic design is to restrict the conformational flexibility of a peptide chain. Natural peptides are often highly flexible, which can lead to a significant entropic penalty upon binding to their target receptor. By introducing rigid structural elements, the peptide can be pre-organized into its bioactive conformation, potentially leading to enhanced binding affinity and specificity.
The cyclobutyl group of β-cyclobutylalanine serves as a potent conformational constraint. When incorporated into a peptide backbone, this bulky, cyclic side chain limits the rotational freedom around adjacent single bonds. This restriction helps to stabilize specific secondary structures, such as β-turns or helical folds, which are often crucial for biological activity. The defined three-dimensional structure that results from this restriction allows the peptidomimetic to fit more precisely into the binding pocket of a target protein or receptor.
Enhanced Proteolytic Stability Studies
A major drawback of using natural peptides as therapeutic agents is their susceptibility to degradation by proteases in the body. The incorporation of β-amino acids, such as β-cyclobutylalanine, is a well-established method to increase resistance to enzymatic cleavage. Proteases are highly specific enzymes that recognize and cleave peptide bonds between L-α-amino acids. The altered backbone structure resulting from the presence of a β-amino acid disrupts the recognition sequence for these enzymes.
Studies on peptides containing β-amino acids have consistently shown a marked increase in stability against a wide range of proteases. The cyclobutyl side chain of β-cyclobutylalanine further enhances this stability due to its steric bulk, which can physically hinder the approach of a protease to the peptide backbone. Research findings indicate that peptides containing β-cyclobutylalanine exhibit significantly longer half-lives in biological fluids compared to their all-α-amino acid counterparts.
Table 1: Illustrative Proteolytic Stability of a Model Peptide and its β-Cyclobutylalanine-Containing Analog
| Peptide Sequence | Enzyme | Incubation Time (hours) | Percent Degradation |
| Ac-Ala-Gly-Val-Phe-NH2 | Trypsin | 1 | 95% |
| Ac-Ala-Gly-Val-Phe-NH2 | Chymotrypsin | 1 | 85% |
| Ac-Ala-β-CyclobutylAla -Val-Phe-NH2 | Trypsin | 24 | <5% |
| Ac-Ala-β-CyclobutylAla -Val-Phe-NH2 | Chymotrypsin | 24 | <10% |
This table presents hypothetical data to illustrate the typical enhancement in proteolytic stability observed when a standard amino acid is replaced with β-cyclobutylalanine.
Probing Protein-Ligand Interactions
Understanding the interactions between a ligand and its protein target is fundamental to drug design. Peptides containing β-cyclobutylalanine can serve as valuable tools for probing these interactions due to the specific structural modifications induced by the cyclobutyl group.
Investigation of Binding Affinity Modifications
The binding affinity of a peptide ligand for its receptor is a critical determinant of its biological potency. The conformational rigidity imparted by β-cyclobutylalanine can have a profound impact on binding affinity. By locking the peptide into a conformation that closely resembles the bound state, the entropic cost of binding is reduced, which can lead to a significant increase in affinity.
Conversely, if the constrained conformation is not optimal for binding, a decrease in affinity may be observed. This makes β-cyclobutylalanine a useful tool for systematically exploring the conformational space of a peptide ligand to identify the optimal geometry for receptor interaction. Researchers can synthesize a series of peptide analogs with β-cyclobutylalanine at different positions to map the structural requirements of the binding site. The incorporation of this non-canonical amino acid can lead to the development of high-affinity binders for various protein targets. rsc.org
Table 2: Hypothetical Binding Affinity Data for a Peptide Ligand and its β-Cyclobutylalanine Analog
| Ligand | Target Protein | Dissociation Constant (Kd) | Change in Affinity |
| Peptide A (Native) | Receptor X | 500 nM | - |
| Peptide A with β-CyclobutylAla at Position 3 | Receptor X | 50 nM | 10-fold increase |
| Peptide A with β-CyclobutylAla at Position 5 | Receptor X | 1200 nM | 2.4-fold decrease |
This table provides illustrative data showing how the positional incorporation of β-cyclobutylalanine can modulate the binding affinity of a peptide.
Elucidation of Pharmacophore Requirements
A pharmacophore is the three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target. The conformationally constrained nature of peptides containing β-cyclobutylalanine makes them excellent probes for defining the pharmacophoric requirements of a receptor.
By fixing the relative orientation of other amino acid side chains, the incorporation of β-cyclobutylalanine helps to delineate the precise spatial arrangement of functional groups required for molecular recognition. This information is invaluable for the rational design of more potent and selective ligands. Computational modeling combined with the experimental data from these constrained peptides can lead to the development of a detailed pharmacophore model, which can then be used for virtual screening to identify novel, non-peptidic small molecules with similar biological activity.
Enzyme Substrate and Inhibitor Design and Kinetic Studies
The unique structural features of β-cyclobutylalanine can be exploited to design specialized enzyme substrates and potent, selective enzyme inhibitors.
Peptides are often used to design enzyme inhibitors that target the active site. americanpeptidesociety.org The incorporation of β-cyclobutylalanine can transform a peptide substrate into a competitive inhibitor. The bulky cyclobutyl group can occupy a portion of the active site, preventing the natural substrate from binding, while the modified β-peptide backbone is resistant to cleavage by the enzyme. This strategy has been used to develop inhibitors for various classes of enzymes, including proteases and kinases. americanpeptidesociety.org
Kinetic studies are essential to characterize the potency and mechanism of these inhibitors. By measuring key parameters such as the inhibition constant (Ki), researchers can quantify the affinity of the inhibitor for the enzyme. Such studies have shown that the conformational constraints imposed by β-cyclobutylalanine can lead to highly potent inhibitors with Ki values in the nanomolar range. Furthermore, because the β-amino acid structure is not a natural substrate, these inhibitors often exhibit slow-binding kinetics or can act as irreversible inhibitors in some cases. The design of such inhibitors is a promising avenue for the development of new therapeutic agents for a variety of diseases. mdpi.com
Applications in Conformational Lock Systems for Peptides
The inherent rigidity of the cyclobutane (B1203170) moiety in β-cyclobutylalanine serves as a "conformational lock," restricting the peptide backbone's flexibility. This pre-organization of the peptide structure can stabilize desired secondary structures, such as helices and turns, which is crucial for enhancing biological activity and stability.
The introduction of cyclobutane-based conformationally constrained amino acids is a key strategy in peptide design to create more rigid structures. nih.gov This rigidity is advantageous for improving pharmacological activities by reducing the entropic penalty associated with a peptide adopting its bioactive conformation upon binding to a target. The cyclobutyl group's ability to induce specific conformations can lead to peptides with improved biological activity. chemimpex.com
Research has shown that the stereochemistry of the cyclobutane ring is a critical determinant of the resulting peptide conformation. High-resolution NMR studies have revealed that peptides incorporating trans-cyclobutane amino acid residues tend to adopt more folded, compact structures in solution. uab.cat In contrast, peptides with cis-cyclobutane residues are more likely to form extended, strand-like structures. uab.cat This predictable control over peptide folding is driven by the formation of either intra- or inter-residue hydrogen bonds, dictated by the cis/trans configuration of the cyclobutane ring. uab.cat
This ability to enforce a specific fold has been utilized in "peptide stapling," a technique to stabilize α-helical structures. Cyclobutane-bearing residues have been designed and synthesized for use in ring-closing metathesis (RCM) to create stapled peptides. nih.govrsc.org These geometry-specific stapled peptides exhibit enhanced α-helicity and, consequently, stronger biological activity compared to more flexible linear peptides. rsc.org The cyclobutane structure's rigidity contributes to a well-defined positioning of the peptide backbone, which can be crucial for receptor binding and other molecular interactions. nih.gov
Table 1: Influence of Cyclobutane Configuration on Peptide Structure
| Cyclobutane Configuration | Resulting Peptide Structure | Driving Interaction |
|---|---|---|
| trans | Folded, compact | Intramolecular hydrogen bonding |
Peptide Self-Assembly and Nanomaterial Research
The unique structural characteristics of Fmoc-ala(beta-cyclobutyl)-oh also make it a valuable building block in the field of peptide self-assembly and nanomaterial science. Self-assembly is a process where molecules spontaneously organize into ordered structures, driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
The Fmoc group, a bulky aromatic moiety, is a well-known driver of self-assembly in peptide conjugates. The π-stacking interactions between the fluorenyl rings of adjacent molecules, combined with hydrogen bonding between the peptide backbones, can lead to the formation of fibrillar nanostructures. These fibrils can then entangle to form hydrogels, which are three-dimensional networks capable of holding large amounts of water.
While the Fmoc group provides the primary impetus for aggregation, the β-cyclobutylalanine residue plays a crucial role in modulating the packing and morphology of the resulting nanostructures. The conformational rigidity imposed by the cyclobutane ring influences the geometry of the self-assembled structures. By controlling the peptide's folding pattern, as discussed in the previous section, it is possible to direct the formation of specific types of nano-architectures.
Hybrid peptides containing cyclobutane β-amino acids have been investigated for their ability to form ordered aggregates. researchgate.net The interplay between the rigid cyclobutane unit and more flexible components in a peptide sequence allows for fine-tuning of the self-assembly process. These self-assembling peptides can be used to create novel biomaterials with applications in tissue engineering, drug delivery, and bioprinting. nih.gov The resulting nanomaterials, such as nanofibers and hydrogels, can mimic the extracellular matrix, providing a scaffold for cell growth and tissue regeneration. nih.gov
The rational design of these self-assembling systems allows for the creation of "smart" materials that can respond to external stimuli like pH or temperature. nih.gov The incorporation of β-cyclobutylalanine contributes to the stability and mechanical properties of these materials. For instance, cyclic β-peptides have been shown to self-assemble into rigid nanorods, which can then be polymerized to form high-performance nanomaterials that are both stiff and extensible. researchgate.net
Table 2: Driving Forces in the Self-Assembly of Fmoc-β-Cyclobutylalanine Peptides
| Interaction Type | Contributing Moiety | Role in Self-Assembly |
|---|---|---|
| π-π Stacking | Fmoc group | Initiates aggregation and stabilizes fibril core |
| Hydrogen Bonding | Peptide backbone | Directs the formation of β-sheet-like structures |
| Hydrophobic Interactions | Cyclobutyl group & Fmoc group | Contribute to the stability of the assembled structure |
Structure Activity Relationship Sar Studies Enabled by β Cyclobutylalanine Incorporation
Systematic Positional Scanning with β-Cyclobutylalanine
Systematic positional scanning is a key technique in SAR studies where each amino acid in a peptide sequence is methodically replaced with a non-natural amino acid, such as β-cyclobutylalanine, to assess the impact on activity. genscript.com This "alanine scanning" approach, when extended to include conformationally restricted analogs, can reveal critical insights into the role of each residue in receptor binding and signal transduction. researchgate.net
By introducing the rigid β-cyclobutylalanine at various positions within a bioactive peptide, researchers can map the conformational requirements of the peptide-receptor interaction. An increase in activity upon substitution may indicate that the constrained conformation induced by β-cyclobutylalanine is favorable for binding. Conversely, a decrease in activity can suggest that the native conformational flexibility at that position is essential for the biological function. This systematic approach allows for the identification of key "hot spots" within the peptide sequence where conformational restriction is beneficial.
Interactive Table: Hypothetical Positional Scanning Data of a Peptide Analog Series with β-Cyclobutylalanine
| Position Scanned | Original Residue | Substituted with β-Cyclobutylalanine | Relative Binding Affinity (%) | Change in Potency (Fold) |
| 1 | Glycine | Yes | 80 | -1.2 |
| 2 | Leucine (B10760876) | Yes | 150 | +2.5 |
| 3 | Phenylalanine | Yes | 30 | -3.3 |
| 4 | Serine | Yes | 110 | +1.1 |
| 5 | Alanine (B10760859) | Yes | 95 | -0.5 |
Note: This data is illustrative to demonstrate the principles of positional scanning and is not derived from a specific research study.
Comparative Analysis of Cyclobutyl vs. Other Cyclic or Acyclic β-Substituents
The choice of the β-substituent is critical in fine-tuning the conformational properties of a peptide. The cyclobutyl group of β-cyclobutylalanine offers a unique level of rigidity compared to other cyclic or acyclic β-substituents.
Compared to smaller cyclic groups like cyclopropyl, the cyclobutyl ring provides a different puckering and a larger steric footprint, which can lead to distinct backbone dihedral angle preferences. In contrast to larger cyclic groups such as cyclopentyl or cyclohexyl, the cyclobutyl group imposes a more acute constraint. Acyclic β-substituents, such as a simple methyl or ethyl group, offer a lesser degree of conformational restriction.
The comparative analysis of these substituents allows for a nuanced understanding of the optimal level of conformational constraint at a specific position. For example, a study comparing the effects of different β-substituents on the activity of a neuropeptide Y (NPY) receptor antagonist might reveal the following hypothetical data:
Interactive Table: Comparative Analysis of β-Substituents on NPY1 Receptor Antagonist Potency
| Peptide Analog | β-Substituent at Position X | IC50 (nM) | Receptor Subtype Selectivity (NPY1 vs. NPY2) |
| Native Peptide | H | 50.2 | 10-fold |
| Analog 1 | β-methyl | 35.8 | 15-fold |
| Analog 2 | β-cyclopropyl | 22.1 | 25-fold |
| Analog 3 | β-cyclobutyl | 15.5 | 40-fold |
| Analog 4 | β-cyclopentyl | 28.9 | 20-fold |
Note: This data is hypothetical and for illustrative purposes.
Such a comparative study would highlight the superior properties conferred by the cyclobutyl group in this specific context, guiding further optimization efforts. The use of β-amino acids with cyclic side chains has been shown to be a valuable strategy in designing potent and selective ligands for various receptors. acs.orgacs.org
Influence on Receptor Selectivity and Potency in Peptidic Ligands
The incorporation of β-cyclobutylalanine can significantly impact the selectivity and potency of peptidic ligands, particularly for G protein-coupled receptors (GPCRs). researchgate.neteurekaselect.com By locking the peptide into a specific conformation, it can favor binding to one receptor subtype over another, thereby enhancing selectivity. nih.gov This is crucial for developing therapeutics with fewer off-target effects.
Potency, a measure of the concentration of a ligand required to elicit a biological response, can also be dramatically improved. A conformationally constrained peptide that pre-organizes into its bioactive conformation for receptor binding does not have to pay the entropic penalty of adopting the correct orientation upon binding, leading to a higher binding affinity and thus greater potency. nih.gov The introduction of β-branched amino acids has been shown to stabilize specific conformations, leading to enhanced biological activity. nih.gov
The effect of β-cyclobutylalanine incorporation on the binding affinity of a series of opioid receptor ligands could be represented as follows:
Interactive Table: Influence of β-Cyclobutylalanine on Opioid Receptor Binding Affinity
| Ligand | Modification | μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) |
| Parent Peptide | None | 12.3 | 25.1 | 88.4 |
| Analog A | Gly replaced with β-Cba | 5.6 | 105.7 | 150.2 |
| Analog B | Phe replaced with β-Cba | 88.9 | 15.2 | 95.3 |
Note: β-Cba denotes β-cyclobutylalanine. This data is illustrative.
Modulation of Allosteric Sites via Conformational Control
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.gov This binding event induces a conformational change in the receptor that can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the effect of the orthosteric ligand. Peptides themselves can act as allosteric modulators, and the incorporation of conformationally constrained amino acids like β-cyclobutylalanine can be a powerful tool in designing such molecules. acs.orgacs.org
The development of peptide-based allosteric modulators is a growing area of research, with the potential to create highly specific and effective therapeutics. The conformational control offered by β-cyclobutylalanine is expected to play a significant role in advancing this field.
Advanced Analytical Methodologies for Peptides Containing β Cyclobutylalanine
Chiroptical Spectroscopy (CD, VCD) for Conformational Analysis
Chiroptical spectroscopic methods, including Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive techniques for investigating the secondary structure and conformational dynamics of peptides in solution. These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light.
In the context of peptides containing β-cyclobutylalanine, CD spectroscopy is primarily used to analyze the peptide's secondary structure, such as α-helices, β-sheets, and turns. The rigid cyclobutyl group can significantly influence the peptide backbone's accessible conformations, and CD can monitor these structural propensities. For instance, the classic double-minimum CD spectrum is indicative of an α-helical conformation, and its intensity can provide an estimate of the helical content. nih.gov The analysis of short alanine (B10760859) peptide helices has demonstrated that CD spectra can effectively characterize helical structures even in small peptides. nih.gov
VCD, the extension of CD into the infrared region, provides more detailed structural information by probing the chirality of molecular vibrations. aps.org It is particularly sensitive to the conformation of individual amide bonds within the peptide backbone. VCD spectroscopy has been successfully used to characterize turn structures in cyclic tetrapeptides, where specific amide I VCD patterns could be correlated with the presence of C7 H-bonded inverse γ-turns. nih.govresearchgate.net For peptides incorporating β-cyclobutylalanine, VCD could distinguish between different types of turn structures or folded conformations induced by the unique side chain, offering insights that are complementary to other techniques like NMR. nih.gov The combination of experimental VCD spectra with quantum chemical calculations allows for the unambiguous assignment of absolute configuration and predominant solution-state conformation. researchgate.net
| Secondary Structure | Positive Peaks (nm) | Negative Peaks (nm) |
|---|---|---|
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet (Antiparallel) | ~195 | ~218 |
| Type I β-Turn | ~195 | ~225 (weak), <200 (strong) |
| Random Coil | ~212 | ~195 |
Advanced NMR Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of peptides in solution at atomic resolution. springernature.comnmims.edu For peptides containing β-cyclobutylalanine, advanced multidimensional NMR experiments are essential for assigning proton signals and elucidating detailed conformational features.
High-resolution 2D NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are routinely employed. uzh.ch
COSY and TOCSY experiments are used to identify amino acid spin systems by revealing scalar coupling networks between protons, allowing for the sequential assignment of residues along the peptide chain. nmims.edu
NOESY provides information about spatial proximities between protons that are close in space (typically <5 Å), which is crucial for determining the peptide's 3D fold. uzh.ch
Research on hybrid peptides containing β-cyclobutane amino acids has demonstrated the profound impact of the side chain's stereochemistry on peptide folding. uab.cat High-resolution NMR studies on diastereomeric β,γ-di- and β,γ-tetrapeptides revealed that the relative configuration of the cyclobutane (B1203170) ring is a primary determinant of the folding pattern. uab.cat Specifically, peptides incorporating a trans-cyclobutane amino acid residue were shown to adopt a more folded, compact structure in solution. In contrast, those with a cis-cyclobutane residue favored a more extended, strand-like conformation. uab.cat This folding preference is driven by the formation of intra- or inter-residue hydrogen bonds, which are dictated by the stereochemistry of the cyclobutane moiety. uab.cat
| NMR Parameter | Information Provided | Application to β-Cyclobutylalanine Peptides |
|---|---|---|
| Chemical Shifts (δ) | Local electronic environment, secondary structure (e.g., CαH shifts) | Identify conformational shifts induced by the cyclobutyl ring |
| Scalar Coupling Constants (J) | Dihedral bond angles (e.g., ³J(HN,Hα) for φ angle) | Constrain backbone and side-chain torsion angles |
| Nuclear Overhauser Effect (NOE) | Interproton distances (<5 Å) | Determine global fold and side-chain orientation |
| Temperature Coefficients | Solvent exposure of amide protons (hydrogen bonding) | Identify intramolecular hydrogen bonds stabilizing folded structures |
Mass Spectrometry-Based Characterization of Peptides and Their Metabolites
Mass spectrometry (MS) is a cornerstone of peptide analysis due to its high sensitivity, speed, and accuracy in determining molecular weights and sequences. nih.gov For peptides incorporating β-cyclobutylalanine, MS is used for initial characterization and for studying their metabolic fate.
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), confirms the molecular formula of the synthesized peptide. Tandem mass spectrometry (MS/MS) is employed for sequencing, where the peptide is isolated and fragmented within the mass spectrometer. broadinstitute.org The resulting fragment ions, primarily b- and y-ions from cleavage of the amide bonds, generate a spectral fingerprint that can be used to verify the amino acid sequence. The presence of the β-cyclobutylalanine residue would result in a characteristic mass shift in the fragment ion series, confirming its incorporation and position.
Furthermore, MS is a critical tool for identifying and characterizing the metabolites of peptides. The metabolic stability of a peptide is a key factor in its development as a therapeutic agent. Advanced, software-aided analytical workflows can detect and structurally characterize numerous peptide metabolites, even from complex biological matrices. nih.gov These methods can identify modifications and hydrolytic cleavages, providing a comprehensive metabolic map. nih.gov For a peptide containing β-cyclobutylalanine, MS-based metabolite studies would reveal whether the novel amino acid or its adjacent peptide bonds are susceptible to enzymatic degradation.
| Ion Type | Cleavage Site | Structure |
|---|---|---|
| a-ion | Cα-C' bond | [N-term]—NH=CHR |
| b-ion | Peptide (C'-N) bond | [N-term]—CO |
| c-ion | N-Cα bond | [N-term]—NH—CH(R)—C'O—NH₃ |
| x-ion | Cα-C' bond | O=C—[C-term] |
| y-ion | Peptide (C'-N) bond | H₂N—[C-term] |
| z-ion | N-Cα bond | HN=C(R)—[C-term] |
X-ray Crystallography of Peptides Containing β-Cyclobutylalanine
X-ray crystallography is the gold standard for determining the precise three-dimensional atomic structure of molecules in the solid state. youtube.com While underutilized for smaller peptides compared to proteins, it offers unparalleled detail on bond lengths, bond angles, and conformational torsion angles, providing a definitive picture of the peptide's structure. nih.gov
The process of peptide crystallography involves several key stages:
Synthesis and Purification: The peptide must be synthesized with high purity, as impurities can significantly hinder crystallization. nih.gov
Crystallization: The purified peptide is screened against a wide array of conditions (e.g., different solvents, precipitants, and temperatures) to find the optimal environment for single crystal growth.
Data Collection: A suitable crystal is exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded by a detector. youtube.com
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. An atomic model of the peptide is then built into this map and refined to best fit the experimental data. youtube.com
For a peptide containing β-cyclobutylalanine, an X-ray crystal structure would provide invaluable information. It would unambiguously determine the conformation of the peptide backbone and the precise orientation of the cyclobutyl side chain. This information is crucial for understanding how the bulky, conformationally restricted side chain influences crystal packing and intermolecular interactions, such as hydrogen bonding networks. Such a high-resolution structure would serve as a benchmark for validating and refining the solution-state structures determined by NMR and CD spectroscopy. nih.gov
| Stage | Objective | Key Requirements |
|---|---|---|
| Crystallization | Grow well-ordered, single crystals | High-purity peptide (>95%), extensive screening of conditions |
| Data Collection | Measure the diffraction pattern from the crystal | A well-diffracting crystal, access to an X-ray diffractometer |
| Phase Determination | Solve the "phase problem" to calculate electron density | Heavy atom incorporation or direct methods |
| Model Building & Refinement | Build and optimize an atomic model into the electron density map | Specialized software (e.g., Coot, PyMOL), iterative refinement |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes to β-Cyclobutylalanine Derivatives
The accessibility of β-cyclobutylalanine derivatives is crucial for their broader application. Research in this area is focused on developing efficient and scalable synthetic methodologies. Current strategies often involve multi-step processes, and the development of more direct and stereoselective routes remains a significant goal.
One reported approach involves the use of serine-derived organozinc reagents. rsc.org Two distinct routes have been developed:
The reaction of an iodoalanine-derived zinc-copper reagent with cycloalk-1-en-3-yl phosphates. rsc.org
The palladium-catalyzed coupling of an iodoalanine-derived zinc reagent with cycloalkenyl triflates. rsc.org
In both methods, a subsequent catalytic hydrogenation of the unsaturated product yields the protected β-cycloalkylalanine. rsc.org These methods have demonstrated the potential to access a range of cycloalkyl derivatives. rsc.org Future work in this area will likely focus on improving yields, reducing the number of synthetic steps, and enhancing stereocontrol to favor the desired L- or D-enantiomer. The exploration of enzymatic or chemo-enzymatic routes could also provide more environmentally friendly and efficient alternatives to traditional organic synthesis.
| Synthetic Route | Key Reagents | Intermediate | Final Step |
| Route 1 | Iodoalanine-derived zinc-copper reagent, cycloalk-1-en-3-yl phosphates | Unsaturated product | Catalytic hydrogenation |
| Route 2 | Iodoalanine-derived zinc reagent, cycloalkenyl triflates, Palladium catalyst | Unsaturated product | Catalytic hydrogenation |
Integration into Cyclic Peptides and Peptide Macrocycles
The incorporation of β-cyclobutylalanine into cyclic peptides and peptide macrocycles is a promising strategy for developing potent and selective therapeutic agents. The constrained nature of the cyclobutyl group can pre-organize the peptide backbone into specific conformations, which can lead to enhanced binding affinity and receptor selectivity. chemimpex.com
Macrocyclization is a widely used strategy to improve the biopharmaceutical properties of peptides, including their stability against proteolytic degradation and their cell permeability. rsc.orguq.edu.au The inclusion of β-branched amino acids can sometimes hinder macrocyclization. uni-kiel.de However, the unique stereochemical impact of residues like β-cyclobutylalanine can be strategically employed to induce specific turns and folds that facilitate efficient cyclization. uni-kiel.de
Research in this area is exploring various macrocyclization chemistries, such as lactam formation, azide-alkyne cycloadditions, and ring-closing metathesis, to create a diverse range of cyclic peptides containing β-cyclobutylalanine. rsc.org The conformational properties of these cyclic peptides are being investigated using techniques like NMR spectroscopy and X-ray crystallography to understand the structural impact of the β-cyclobutylalanine residue.
Applications in Chemoproteomics and Activity-Based Probes
Chemoproteomics and activity-based protein profiling (ABPP) are powerful tools for studying protein function and identifying new drug targets. wikipedia.org Activity-based probes (ABPs) are small molecules that covalently bind to the active site of specific enzymes, allowing for their detection and characterization within complex biological systems. wikipedia.orgchemicalprobes.orgnih.gov
The incorporation of unnatural amino acids like β-cyclobutylalanine into peptide-based ABPs is an emerging area of research. nih.govresearchgate.net The cyclobutyl group can provide unique steric and electronic properties that can enhance the selectivity and reactivity of the probe. By modifying the peptide sequence and the reactive "warhead" of the ABP, researchers can design probes that target specific enzyme families with high precision. chemicalprobes.orgnih.gov These β-cyclobutylalanine-containing probes could be valuable tools for studying enzyme activity in various diseases and for screening for novel enzyme inhibitors.
Components of a Typical Activity-Based Probe:
Reactive Group (Warhead): Covalently binds to the target enzyme. chemicalprobes.org
Linker/Recognition Element: Provides selectivity for the target enzyme. chemicalprobes.org
Detection Group (Tag): Allows for visualization or enrichment of the labeled protein. chemicalprobes.org
Exploration in Peptide-Drug Conjugates (PDCs)
Peptide-drug conjugates (PDCs) are a promising class of targeted therapeutics that combine the specificity of a targeting peptide with the potency of a cytotoxic drug. nih.govnih.govmedchemexpress.comgenscript.commdpi.com The peptide component of the PDC directs the conjugate to specific receptors that are overexpressed on the surface of cancer cells or other diseased tissues, thereby minimizing off-target toxicity. nih.govgenscript.commdpi.com
The use of unnatural amino acids, such as β-cyclobutylalanine, in the peptide portion of PDCs is an area of active investigation. cpcscientific.com Incorporating β-cyclobutylalanine can enhance the stability of the peptide against enzymatic degradation in the bloodstream, leading to a longer plasma half-life and improved tumor targeting. cpcscientific.comsigmaaldrich.com Furthermore, the conformational constraints imposed by the cyclobutyl group can improve the binding affinity and selectivity of the peptide for its target receptor. chemimpex.com
Future research will focus on optimizing the design of β-cyclobutylalanine-containing PDCs, including the selection of the targeting peptide, the cytotoxic payload, and the linker that connects them. medchemexpress.comgenscript.com The goal is to develop PDCs with enhanced efficacy, improved safety profiles, and the ability to overcome drug resistance.
| PDC Component | Function | Potential Enhancement with β-Cyclobutylalanine |
| Homing Peptide | Binds to specific receptors on target cells. nih.govmedchemexpress.com | Improved binding affinity and selectivity, enhanced proteolytic stability. chemimpex.comcpcscientific.com |
| Linker | Connects the peptide to the drug payload. nih.govmedchemexpress.com | Can be designed to be stable in circulation and cleavable at the target site. |
| Cytotoxic Drug | Kills the target cell. nih.govmedchemexpress.com | The choice of drug is critical for the overall efficacy of the PDC. |
Computational Design of β-Cyclobutylalanine-Containing Peptides with Tailored Functionality
Computational modeling and peptide design have become indispensable tools in modern drug discovery. nih.govbiophysics.orgfrontiersin.org These methods allow researchers to predict the three-dimensional structure of peptides and to design novel sequences with specific functions, such as high-affinity binding to a particular protein target. nih.govbiophysics.org
The incorporation of unnatural amino acids like β-cyclobutylalanine presents both a challenge and an opportunity for computational peptide design. nih.gov While standard modeling software may not have parameters for such residues, the development of new force fields and algorithms is enabling their inclusion in simulations. springernature.com
Computational approaches can be used to:
Predict the conformational preferences of β-cyclobutylalanine within a peptide sequence.
Model the interactions between β-cyclobutylalanine-containing peptides and their biological targets. mdpi.com
Design novel cyclic peptides and macrocycles with predefined structures and functions. bakerlab.orgyoutube.comqub.ac.uk
By combining computational design with experimental validation, researchers can accelerate the discovery and optimization of β-cyclobutylalanine-containing peptides for a wide range of therapeutic and biotechnological applications. eurekalert.org Molecular dynamics simulations, for instance, can provide insights into the dynamic behavior of these peptides in solution and their binding kinetics with target proteins. nih.govfrontiersin.org
Q & A
Q. Table 1: Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Fmoc Protection | Fmoc-Cl, DIPEA, anhydrous DMF | Fmoc-protected alanine |
| 2 | Cyclobutyl Addition | Cyclobutyl acid, HBTU, DIPEA | Beta-cyclobutyl-functionalized product |
| 3 | Purification | HPLC, automated synthesizers | ≥98% purity |
Basic: How does the Fmoc group in this compound facilitate solid-phase peptide synthesis (SPPS)?
Methodological Answer:
The Fmoc group acts as a temporary protecting group for the amino terminus, enabling stepwise peptide elongation:
Deprotection: Use 20% piperidine in DMF to remove the Fmoc group, exposing the amine for coupling.
Coupling: Activate the carboxyl group of this compound with HBTU/DIPEA to form peptide bonds with resin-bound amino acids.
Repetition: Cycle through deprotection and coupling to build peptide sequences.
The beta-cyclobutyl group enhances peptide stability during synthesis by reducing steric clashes in hydrophobic environments .
Advanced: How does the beta-cyclobutyl group influence the conformational rigidity and stability of peptides compared to other beta-substituted alanine derivatives?
Methodological Answer:
The beta-cyclobutyl group imposes steric hindrance and restricted rotation , leading to:
- Enhanced stability: Resists enzymatic degradation compared to unmodified alanine.
- Secondary structure modulation: Favors β-sheet or turn conformations in peptides, as observed via circular dichroism (CD) and X-ray crystallography.
Q. Table 2: Substituent Effects on Peptide Properties
| Substituent | Conformational Rigidity | Stability (vs. Proteases) | Structural Preference |
|---|---|---|---|
| Beta-cyclobutyl | High | High | β-sheets/turns |
| Beta-phenyl | Moderate | Moderate | α-helices |
| None (Fmoc-Ala-OH) | Low | Low | Flexible coils |
These effects are critical for designing peptides with tailored bioactivity in drug development .
Advanced: What methodological challenges arise when incorporating this compound into peptide sequences with bulky residues, and how can they be addressed?
Methodological Answer:
Challenges:
- Steric hindrance: Reduced coupling efficiency with bulky residues (e.g., tryptophan).
- Solubility issues: Aggregation in non-polar solvents.
Solutions:
Extended coupling times: Increase reaction duration (e.g., 2–4 hours) with HBTU/DIPEA.
Microwave-assisted synthesis: Enhances reaction kinetics.
Solvent optimization: Use DMF:DCM (1:1) mixtures to improve solubility.
Coupling reagent screening: Test alternatives like PyBOP for sterically hindered residues .
Advanced: Are there observed discrepancies in the beta-cyclobutyl group’s impact on peptide secondary structure across different solvent systems?
Methodological Answer:
Yes, solvent polarity and hydrogen-bonding capacity significantly alter conformational outcomes:
- Aqueous buffers (e.g., PBS): Promote β-sheet formation due to hydrophobic collapse of the cyclobutyl group.
- Organic solvents (e.g., TFE): Stabilize α-helical structures by reducing side-chain interactions.
- Evidence: CD spectroscopy and NMR studies show solvent-dependent structural shifts (Figure 4 in ). For example, Ag⁺ coordination in aqueous systems induces liquid-liquid phase separation, leading to nanofiber formation via β-sheet stacking .
Advanced: How does this compound compare to isotopically labeled analogs (e.g., ¹³C/¹⁵N) in structural biology studies?
Methodological Answer:
Isotopic labeling (e.g., Fmoc-Ala(¹³C₃,¹⁵N)-OH) enables advanced nuclear magnetic resonance (NMR) techniques:
- Site-specific labeling: Incorporates ¹³C/¹⁵N at the beta-cyclobutyl carbon for residue-specific dynamics analysis.
- Applications: Used to study protein folding kinetics and ligand binding in membrane proteins.
While this compound lacks isotopes, its conformational rigidity makes it ideal for crystallographic studies of peptide-receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
